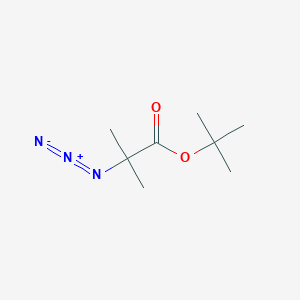

Tert-butyl 2-azido-2-methylpropanoate

Description

Tert-butyl 2-azido-2-methylpropanoate: is a chemical compound with the molecular formula C8H15N3O2 and a molecular weight of 185.227 g/mol . It is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use. The compound is characterized by the presence of an azido group (-N3) and a tert-butyl ester group, making it a valuable intermediate in organic synthesis.

Propriétés

IUPAC Name |

tert-butyl 2-azido-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-7(2,3)13-6(12)8(4,5)10-11-9/h1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYOQLBEGVHYDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-azido-2-methylpropanoate typically involves the reaction of tert-butyl 2-bromo-2-methylpropanoate with sodium azide (NaN3) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the bromo compound to the azido compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Tert-butyl 2-azido-2-methylpropanoate can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines, to form amine derivatives.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide (NaN3), amines, DMF or DMSO as solvents.

Reduction Reactions: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.

Cycloaddition Reactions: Alkynes, copper(I) catalysts for Huisgen cycloaddition.

Major Products:

Substitution Reactions: Amine derivatives.

Reduction Reactions: Amine group-containing compounds.

Cycloaddition Reactions: Triazoles.

Applications De Recherche Scientifique

Chemistry: Tert-butyl 2-azido-2-methylpropanoate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, the compound can be used to introduce azido groups into biomolecules, which can then be further modified using click chemistry techniques.

Medicine: While not used directly in therapeutic applications, this compound can be used in the synthesis of potential drug candidates and bioactive molecules.

Industry: The compound is valuable in the development of new materials, such as polymers and coatings, due to its reactivity and ability to undergo various chemical transformations.

Mécanisme D'action

The mechanism of action of tert-butyl 2-azido-2-methylpropanoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reaction is facilitated by copper(I) catalysts, which activate the azido group and the alkyne, allowing them to form a stable triazole ring.

Comparaison Avec Des Composés Similaires

Tert-butyl 2-bromo-2-methylpropanoate: A precursor in the synthesis of tert-butyl 2-azido-2-methylpropanoate.

Tert-butyl 2-chloro-2-methylpropanoate: Another halogenated derivative used in similar synthetic applications.

2-Azido-2-methylpropanoic acid: A related compound with similar reactivity but lacking the tert-butyl ester group.

Uniqueness: this compound is unique due to the presence of both the azido group and the tert-butyl ester group. This combination allows for versatile reactivity and makes it a valuable intermediate in various synthetic applications.

Activité Biologique

Tert-butyl 2-azido-2-methylpropanoate (TBAMP) is an organic compound notable for its azido functional group, which imparts unique reactivity and biological properties. This article delves into the biological activity of TBAMP, exploring its mechanisms, potential applications, and relevant case studies.

Chemical Structure and Properties

TBAMP has the following chemical structure:

- Molecular Formula : C₈H₁₄N₄O₂

- CAS Number : 1639467-11-0

The presence of the tert-butyl group enhances its lipophilicity, while the azido group allows for further functionalization through various chemical reactions, including cycloadditions and nucleophilic substitutions.

Mechanisms of Biological Activity

The biological activity of TBAMP can be attributed to several mechanisms:

- Reactivity of Azide Group :

- Potential Antimicrobial Properties :

-

Cytotoxicity :

- Research indicates that azide-containing compounds can exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity may result from the formation of reactive intermediates that induce apoptosis in tumor cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of TBAMP and related compounds:

Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of TBAMP against several bacterial strains. The results indicated a significant inhibition zone around agar wells containing TBAMP, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

| P. aeruginosa | 10 |

Study 2: Cytotoxic Effects

In vitro assays assessed the cytotoxicity of TBAMP against human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated IC50 values in the micromolar range, indicating significant potential for therapeutic applications.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

Applications in Drug Development

TBAMP's unique properties make it a valuable candidate in drug design:

- Prodrug Development : The azido group can be converted into amines or other functional groups, allowing for the creation of prodrugs that release active therapeutic agents upon metabolic activation.

- Targeted Delivery Systems : Its lipophilicity enables incorporation into lipid-based delivery systems, enhancing bioavailability and targeting specific tissues or cells.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl 2-azido-2-methylpropanoate, and how can purity be optimized during purification?

- Methodological Answer : The compound is synthesized via nucleophilic substitution by introducing an azide group to tert-butyl 2-methylpropanoate precursors. Common purification methods include column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization using non-polar solvents. Monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical to confirm purity and structural integrity .

Q. How does this compound function as a protecting group in peptide synthesis?

- Methodological Answer : The tert-butyl group acts as a steric shield for amines, stabilizing them under basic and nucleophilic conditions. Deprotection is achieved via acidolysis (e.g., trifluoroacetic acid). The azide moiety can later participate in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation. This dual functionality makes it valuable for sequential protection strategies in peptide elongation .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Due to the azide group’s potential explosivity, avoid mechanical shock, heat, and light exposure. Use explosion-proof equipment, conduct reactions in fume hoods, and store the compound at low temperatures (<4°C) under inert gas. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory .

Advanced Research Questions

Q. How can researchers evaluate the stability of this compound under varying experimental conditions?

- Methodological Answer : Stability studies should employ thermogravimetric analysis (TGA) to assess thermal decomposition thresholds. Kinetic studies under acidic/basic conditions (via HPLC or NMR) can quantify hydrolysis rates. For photostability, expose samples to UV-Vis light and monitor degradation products using mass spectrometry (MS) .

Q. What experimental strategies resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodological Answer : Use design of experiments (DoE) to isolate variables (e.g., solvent polarity, temperature, catalyst loading). Validate reproducibility by replicating conditions across multiple batches. Cross-check results with alternative characterization methods (e.g., IR spectroscopy for azide detection, X-ray crystallography for structural confirmation) .

Q. How do structural modifications (e.g., tert-butyl vs. other bulky groups) impact the compound’s bioactivity in drug discovery?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituted protecting groups. Evaluate solubility (via logP measurements) and binding affinity (surface plasmon resonance, SPR) to targets like enzymes or receptors. Computational modeling (molecular docking) can predict steric and electronic effects .

Q. What advanced applications exist for this compound in controlled drug delivery systems?

- Methodological Answer : The azide group enables conjugation to alkyne-functionalized polymers (e.g., PEG) for pH-sensitive prodrugs. In vivo studies can track release kinetics using fluorescent tags or radiolabeled analogs. Compare release profiles under physiological conditions (37°C, pH 7.4) versus acidic tumor microenvironments (pH 6.5) .

Q. How does this compound compare to Fmoc-based protecting groups in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The tert-butyl group offers superior stability under basic conditions compared to Fmoc, which requires piperidine for deprotection. However, Fmoc is preferred for orthogonal strategies. Compatibility tests should assess coupling efficiency (via Kaiser test) and side reactions (e.g., aspartimide formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.